molecular formula C18H26N4OS B6975107 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol

1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol

Cat. No.: B6975107
M. Wt: 346.5 g/mol
InChI Key: OKVDAVNIESRJAS-UHFFFAOYSA-N
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Description

1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol is a complex organic compound featuring a thiazole ring, a pyridine ring, and a piperidine ring

Properties

IUPAC Name

1-[3-[(5-tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-18(2,3)15-11-21-16(24-15)12-20-14-5-4-8-19-17(14)22-9-6-13(23)7-10-22/h4-5,8,11,13,20,23H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVDAVNIESRJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)CNC2=C(N=CC=C2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with tert-butylamine and 2-bromoacetaldehyde, the thiazole ring is formed through a cyclization reaction.

    Attachment to Pyridine: The thiazole derivative is then reacted with 2-chloropyridine under nucleophilic substitution conditions to attach the thiazole ring to the pyridine ring.

    Formation of Piperidine Derivative: The final step involves the reaction of the intermediate with piperidin-4-ol, typically under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for treating diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the piperidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol: This compound is unique due to the specific arrangement of its functional groups.

    Thiazole Derivatives: Compounds like 2-aminothiazole share the thiazole ring but differ in other structural aspects.

    Pyridine Derivatives: Compounds such as 2-chloropyridine share the pyridine ring but lack the thiazole and piperidine components.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct rings, which confer a range of chemical reactivity and potential biological activity not found in simpler compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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